molecular formula C10H10N2O2 B2713671 N-(3-cyano-4-methoxyphenyl)acetamide CAS No. 321945-81-7

N-(3-cyano-4-methoxyphenyl)acetamide

Cat. No. B2713671
CAS RN: 321945-81-7
M. Wt: 190.202
InChI Key: FFPZXFOMZFPDKH-UHFFFAOYSA-N
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Description

“N-(3-cyano-4-methoxyphenyl)acetamide” is a compound used in proteomics research . It has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 .


Synthesis Analysis

The synthesis of N-cyanoacetamides, such as “N-(3-cyano-4-methoxyphenyl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Precursor for Heterocyclic Synthesis

N-cyanoacetamide derivatives, including “N-(3-cyano-4-methoxyphenyl)acetamide”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the synthesis of a wide range of compounds.

Synthesis of Biologically Active Compounds

N-cyanoacetamides, including “N-(3-cyano-4-methoxyphenyl)acetamide”, have been used in the synthesis of biologically active novel heterocyclic moieties . These compounds have potential applications in the development of new drugs and therapies.

Potential Chemotherapeutic Agents

There is potential for N-cyanoacetamides to be used in the development of better chemotherapeutic agents . This is due to their ability to form various organic heterocycles, which are often found in bioactive compounds.

Cyanoacetylation of Amines

“N-(3-cyano-4-methoxyphenyl)acetamide” could potentially be used in the cyanoacetylation of amines . This process involves the addition of a cyanoacetyl group to an amine, which can be useful in the synthesis of various organic compounds.

Synthesis of Thiophene Derivatives

Under certain conditions, cyanoacetamides can react with other compounds to form thiophene derivatives . Thiophenes are a type of aromatic compound that have various applications in organic chemistry and materials science.

properties

IUPAC Name

N-(3-cyano-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-9-3-4-10(14-2)8(5-9)6-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPZXFOMZFPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325839
Record name N-(3-cyano-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-cyano-4-methoxyphenyl)acetamide

CAS RN

321945-81-7
Record name N-(3-cyano-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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